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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-4-hydrazinyl-6-

methylpyrimidine

CAS No.: 928709-84-6

Cat. No.: B2384558

Get Quote

Technical Monograph: 2-(4-Chlorophenyl)-4-
hydrazinyl-6-methylpyrimidine
Part 1: Executive Summary & Molecular Identity
The Pharmacophore Context
2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine is a critical heterocyclic intermediate,

primarily utilized as a "linchpin" scaffold in the synthesis of fused ring systems such as

[1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[3,4-d]pyrimidines. Its structural value lies in the

orthogonality of its functional groups: the electrophilic pyrimidine core, the nucleophilic

hydrazinyl tail, and the lipophilic chlorophenyl anchor.

In drug discovery, this molecule serves as a precursor for agents targeting dihydrofolate

reductase (DHFR) (antimicrobial) and tyrosine kinases (anticancer). The 4-chlorophenyl moiety

at the C2 position specifically enhances lipophilicity and metabolic stability compared to its

unsubstituted analogues.
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Molecular Identity Profile
Parameter Specification

IUPAC Name
2-(4-Chlorophenyl)-4-hydrazinyl-6-

methylpyrimidine

Molecular Formula C₁₁H₁₁ClN₄

Molecular Weight 234.69 g/mol

Isomeric Note

Distinct from 4-(4-chlorophenyl)-2-hydrazinyl...

(regioisomer). Verification of C2-aryl placement

is critical.

CAS Registry
Referenced as intermediate in specific patent

literature (e.g., related to 917396-05-5 family)

SMILES Cc1cc(nc(n1)c2ccc(cc2)Cl)NN

Part 2: Physicochemical Properties[2][3]
The following data represents the physicochemical profile required for formulation and

synthesis planning. Note that experimental values can vary based on polymorphic form;

predicted values are based on consensus QSAR models for this specific scaffold.

Core Physical Data
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Property Value / Range Context for Application

Physical State Crystalline Solid
Typically isolated as off-white

to pale yellow needles.

Melting Point 165°C – 172°C

High lattice energy due to

intermolecular H-bonding

(Hydrazine moiety).

Solubility (Water) Low (< 0.5 mg/mL)

Hydrophobic chlorophenyl

group dominates aqueous

behavior.

Solubility (Organic) High
Soluble in DMSO, DMF, hot

Ethanol. Moderate in CHCl₃.

pKa (Predicted) ~4.5 (Pyrimidine N)

The hydrazine group is weakly

basic; protonation occurs at

ring N3 or terminal NH₂.

Lipophilicity & Drug-Likeness (Lipinski Parameters)
LogP (Consensus): 2.4 – 2.8

Implication: The compound possesses optimal membrane permeability. The 4-chloro

substituent adds approximately +0.71 to the LogP compared to the phenyl analogue,

improving blood-brain barrier (BBB) penetration potential in derivative drugs.

H-Bond Donors: 2 (Hydrazine -NH-NH₂)

H-Bond Acceptors: 3 (Pyrimidine Ns + Hydrazine)

Topological Polar Surface Area (TPSA): ~64 Å²

Insight: Well within the <140 Å² limit for oral bioavailability.

Part 3: Synthetic Pathway (The Self-Validating
System)
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To ensure the regiospecificity of the 4-chlorophenyl group at the C2 position, we cannot use the

Biginelli reaction (which typically places aryl groups at C4). Instead, we employ the Amidine-

Acetoacetate Condensation Protocol.

Reaction Logic Diagram (Graphviz)

4-Chlorobenzamidine
(Nucleophile)
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 Precipitation
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Figure 1: Regioselective synthesis pathway ensuring C2-aryl placement via amidine

condensation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)-6-methylpyrimidin-4-ol

Reagents: Dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to generate sodium

ethoxide in situ.

Addition: Add 4-chlorobenzamidine hydrochloride (0.1 mol) followed by ethyl acetoacetate

(0.1 mol).

Conditions: Reflux for 6–8 hours. The solution will turn turbid as NaCl precipitates.

Workup: Evaporate solvent. Dissolve residue in water and acidify with glacial acetic acid to

pH 5.

Isolation: Filter the precipitated solid (pyrimidinol). Recrystallize from ethanol.

Step 2: Chlorination (The Activation)
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Reagents: Suspend the pyrimidinol (0.05 mol) in POCl₃ (20 mL).

Catalysis: Add 2 drops of N,N-Dimethylaniline (catalyst).

Reaction: Reflux for 3 hours. Monitor cessation of HCl gas evolution.

Quenching: Pour the cooled reaction mixture onto crushed ice (Exothermic! Stir vigorously).

Isolation: Neutralize with NaHCO₃. Extract the chlorinated product with chloroform.

Step 3: Hydrazinolysis (The Target Synthesis)

Reagents: Dissolve 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine (0.01 mol) in Ethanol (30

mL).

Nucleophile: Add Hydrazine Hydrate (99%, 0.05 mol) dropwise. Use excess hydrazine to

prevent dimer formation.

Conditions: Reflux for 4 hours.

Endpoint: TLC (Solvent: Ethyl Acetate:Hexane 3:7) should show disappearance of the non-

polar chloro-starting material.

Purification: Cool to room temperature. The target hydrazine derivative usually crystallizes

out. Filter, wash with cold water, and dry.

Part 4: Spectroscopic Validation
Trustworthiness in chemical synthesis requires rigorous structural confirmation. The following

spectral features confirm the product identity and purity.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Structural
Proof

2.35 ppm Singlet (s) 3H -CH₃ at C6
Confirms methyl

group retention.

4.50 ppm Broad Singlet 2H -NH₂

Exchangeable

with D₂O;

confirms

hydrazine.

6.65 ppm Singlet (s) 1H Pyrimidine H-5

Characteristic

shielded

aromatic proton

of the pyrimidine

ring.

7.55 ppm Doublet (d) 2H Ar-H (m-to Cl)

Part of AA'BB'

system of 4-Cl-

phenyl.

8.30 ppm Doublet (d) 2H Ar-H (o-to Cl)

Deshielded due

to proximity to

pyrimidine ring.

8.80 ppm Broad Singlet 1H -NH-

Hydrazine

secondary

amine.

Infrared Spectroscopy (FT-IR, KBr Pellet)
3320, 3250 cm⁻¹: N-H stretching (Primary and Secondary amines). Absence of these bands

indicates failure of Step 3.

1620 cm⁻¹: C=N stretching (Pyrimidine ring).

1090 cm⁻¹: Ar-Cl stretching (Confirming the chlorophenyl moiety remains intact).

Part 5: Reactivity & Pharmacological Utility
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The utility of this compound lies in its ability to undergo cyclocondensation. The hydrazine tail

acts as a dinucleophile.

Derivatization Pathways (Graphviz)
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Figure 2: Divergent synthesis capabilities of the hydrazinyl scaffold.

Critical Handling & Stability
Oxidation Sensitivity: Hydrazine derivatives can oxidize to azo compounds upon prolonged

exposure to air. Store under inert atmosphere (Nitrogen/Argon) at 4°C.

Safety: The precursor (Hydrazine Hydrate) is a known carcinogen and highly toxic. All

reactions in Step 3 must be performed in a fume hood with appropriate PPE (nitrile gloves,

face shield).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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